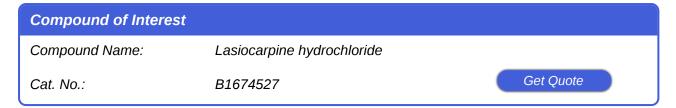


Genotoxicity and Carcinogenicity of Lasiocarpine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiocarpine is a pyrrolizidine alkaloid (PA) found in various plant species, notably from the Heliotropium genus of the Boraginaceae family.[1] Historically, human exposure has occurred through the contamination of food supplies and the use of certain herbal medicines.[1][2] Lasiocarpine is a well-documented hepatotoxin, causing effects that include hemorrhagic necrosis, megalocytosis (enlargement of liver cells), and fibrosis.[2][3] Beyond its acute toxicity, lasiocarpine is recognized as a potent genotoxic and carcinogenic agent.[1][2][4] Its activity is not direct; rather, it functions as a pro-carcinogen, requiring metabolic activation to exert its toxic effects.[5][6] This technical guide provides an in-depth summary of the genotoxicity and carcinogenicity of lasiocarpine, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies used in its evaluation.

Mechanism of Action: From Metabolic Activation to Carcinogenesis

The carcinogenic effects of lasiocarpine are intrinsically linked to its metabolic bioactivation, primarily in the liver. This process converts the relatively inert parent compound into highly reactive electrophilic metabolites that can damage cellular macromolecules, initiating a cascade of events leading to tumor formation.[5]



Metabolic Activation by Cytochrome P450

The critical first step in lasiocarpine's mechanism of toxicity is its oxidation by cytochrome P450 (CYP) monooxygenases in the liver.[5][6] Studies have demonstrated that human CYP3A4 is the principal enzyme responsible for this bioactivation.[7][8][9] This metabolic process converts lasiocarpine into reactive pyrrolic esters, such as dehydrolasiocarpine.[9] These intermediates can further break down to form 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), a stable and highly reactive metabolite.[10][11] The necessity of this metabolic step is highlighted by in vitro studies where cells lacking CYP activity show no genotoxic effects from lasiocarpine, whereas cells engineered to express human CYP3A4 exhibit concentration-dependent DNA damage.[7][8][12]

Formation of DNA Adducts and Cellular Damage

The electrophilic metabolites, particularly DHP, readily react with nucleophilic centers in cellular macromolecules, including DNA and proteins.[6][10] The formation of DHP-derived DNA adducts is a key initiating event in lasiocarpine-induced genotoxicity and carcinogenicity.[11] [13][14] These adducts disrupt the normal structure and function of DNA, leading to mutations and genomic instability.[5] This damage triggers a cellular DNA damage response, characterized by the phosphorylation of histone H2AX (forming yH2AX), a marker for DNA double-strand breaks.[7][8][13]

Cell Cycle Disruption and Tumorigenesis

The extensive DNA damage induced by lasiocarpine metabolites activates signaling pathways that control cell cycle progression.[5] The ATM-CHK2-p53 signaling pathway is engaged, leading to the phosphorylation of key regulatory proteins like p21.[5] This response culminates in cell cycle arrest, typically at the G2/M phase, which is a common cellular reaction to genotoxic stress.[5][15] While this arrest can provide time for DNA repair, overwhelming or irreparable damage can lead to mutations, chromosomal aberrations, and ultimately, the uncontrolled cell proliferation that characterizes cancer.[5][6]





Click to download full resolution via product page

Fig. 1: Mechanism of Lasiocarpine-Induced Carcinogenicity.

Genotoxicity Profile

Lasiocarpine has been evaluated in a range of in vitro and in vivo assays, consistently demonstrating its genotoxic potential following metabolic activation.

Summary of In Vitro Genotoxicity Data

Lasiocarpine induces multiple forms of genetic damage in mammalian cell systems. Key findings include the induction of chromosomal aberrations and sister chromatid exchanges in Chinese Hamster Ovary (CHO) cells.[16] In V79 and TK6 cells engineered to express human CYP3A4, lasiocarpine causes a concentration-dependent increase in micronucleus formation, a marker of both chromosome breakage and loss.[7][8][17] The lowest-observed-adverse-effect level (LOAEL) for micronucleus induction in TK6 cells was reported at 0.5 µM.[17] Furthermore, lasiocarpine has been shown to be mutagenic in Drosophila germ cells.[16]

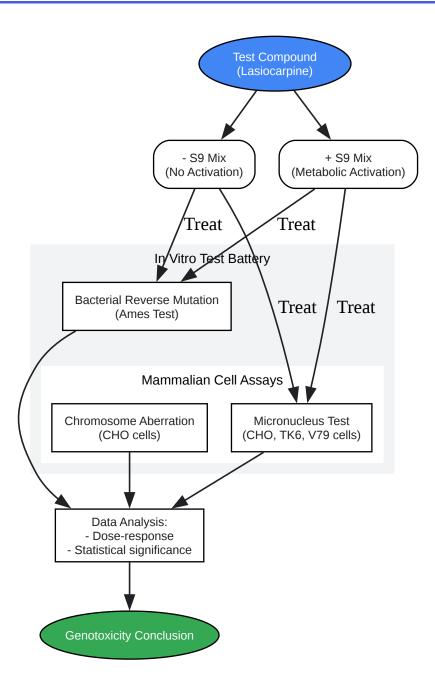


Assay Type	Test System	Metabolic Activation	Endpoint Measured	Result	Reference(s)
Micronucleus Test	V79 cells expressing human CYP3A4	Endogenous (CYP3A4)	Micronucleus formation	Positive	[7][8]
Micronucleus Test	TK6 cells expressing human CYP3A4	Endogenous (CYP3A4)	Micronucleus formation	Positive	[17]
Chromosome Aberration	Chinese Hamster Ovary (CHO) cells	S9 required	Structural chromosome aberrations	Positive	[16]
Sister Chromatid Exchange	Chinese Hamster Ovary (CHO) cells	S9 required	Sister chromatid exchanges	Positive	[16]
уН2АХ Assay	V79 cells expressing human CYP3A4	Endogenous (CYP3A4)	DNA double- strand breaks	Positive	[7][8]
Sex-Linked Recessive Lethal	Drosophila melanogaster	In vivo	Gene mutations	Positive	[16]

Genotoxicity Testing Workflow

The evaluation of a compound like lasiocarpine typically follows a standardized workflow to assess its potential to cause genetic damage. This involves testing in bacterial and mammalian cell systems, both with and without an external source of metabolic activation (S9 mix), to determine if the compound or its metabolites are genotoxic.





Click to download full resolution via product page

Fig. 2: General Workflow for In Vitro Genotoxicity Assessment.

Carcinogenicity Profile

Long-term animal bioassays have unequivocally demonstrated the carcinogenicity of lasiocarpine in rats. These studies are critical for human health risk assessment and have provided clear evidence of tumor induction, primarily in the liver.



National Toxicology Program (NTP) Bioassay

A comprehensive bioassay conducted by the NTP evaluated the carcinogenicity of lasiocarpine in Fischer 344 rats.[1] Animals were administered the chemical in their diet for 104 weeks. The study concluded that under these conditions, lasiocarpine was carcinogenic, inducing hepatocellular tumors and angiosarcomas of the liver in both male and female rats.[1] Additionally, a significant increase in hematopoietic tumors (lymphoma or leukemia) was observed in low- and mid-dose female rats.[1]



Sex	Dose Level (ppm)	Hepatocellular Carcinoma Incidence	Liver Angiosarcoma Incidence	Lymphoma or Leukemia Incidence
Male	Control (0)	0/24	0/24	Not Reported
Low (7)	Not Reported	0/24	Not Reported	_
Mid (15)	Not Reported	3/24	Not Reported	_
High (30)	Not Reported	5/24	Not Reported	_
Female	Control (0)	0/24	0/24	2/24
Low (7)	Not Reported	Not Reported	9/24	_
Mid (15)	Not Reported	Not Reported	11/24	_
High (30)	Not Reported	Not Reported	1/23	_

Note: The NTP

report combines

hepatocellular

adenoma or

carcinoma for

some analyses.

The table

presents specific

tumor types

where clearly

stated. The high-

dose female

group had early

mortality,

affecting tumor

observation.[1]

Additional Carcinogenicity Studies

Another key study investigated the effects of feeding a higher concentration of lasiocarpine (50 ppm) to male F-344 rats for a shorter duration (55 weeks).[4][18] The results were striking, with



17 out of 20 animals developing malignant tumors between 48 and 59 weeks.[4] This study confirmed the liver as the primary target organ.

Parameter	Data			
Test Animal	Male F-344 Rats (n=20)			
Dosing Regimen	50 ppm in diet for 55 weeks			
Overall Tumor Incidence	17/20 (85%)			
Liver Angiosarcoma Incidence	9/20 (45%)			
Hepatocellular Carcinoma Incidence	7/20 (35%)			
Other Malignant Tumors	Adnexal tumor of skin (1/20), Lymphoma (1/20)			
Data from Rao & Reddy, 1978.[4]				

Experimental Protocols

The following sections provide an overview of the methodologies for key assays used to evaluate the genotoxicity and carcinogenicity of lasiocarpine. These protocols are based on established international guidelines and the descriptions found in the cited literature.

In Vitro Mammalian Chromosome Aberration Test

This assay is designed to identify agents that cause structural changes to chromosomes in cultured mammalian cells.[19]

- Principle: The test evaluates the potential of a test article to induce structural chromosomal abnormalities in cultured mammalian cells, such as CHO cells.[19][20]
- Test System: Chinese Hamster Ovary (CHO) cells are commonly used due to their stable karyotype and rapid growth.[21][22]
- Procedure:
 - Cell Culture: CHO cells are grown to near-confluence in a suitable culture medium.



- Treatment: Separate cell cultures are exposed to at least three concentrations of lasiocarpine hydrochloride, a negative (solvent) control, and a positive control.[21]
 Treatment is conducted for a short duration (e.g., 3-4 hours) in the presence and absence of a metabolic activation system (S9 fraction from induced rat liver) and for a longer duration (e.g., 18-24 hours) without S9.[19]
- Cell Harvest: Following treatment, a mitotic inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of mitosis.
- Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed. The cell suspension is dropped onto microscope slides and air-dried to spread the chromosomes.
- Analysis: Slides are stained, and at least 100-200 well-spread metaphases per concentration are scored for chromosomal aberrations (e.g., breaks, gaps, exchanges) under a microscope.[21]
- Evaluation: A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with structural aberrations compared to the negative control.[21]

In Vitro Mammalian Cell Micronucleus Test

This assay detects damage that results in small, membrane-bound DNA fragments (micronuclei) being left outside the main nucleus after cell division.

- Principle: The assay identifies agents that cause chromosomal breakage (clastogens) or disrupt the mitotic apparatus (aneugens) by quantifying micronuclei in the cytoplasm of interphase cells.
- Test System: V79 or TK6 cells, particularly those engineered to express CYP3A4 for compounds like lasiocarpine that require metabolic activation.[7][17]
- Procedure:
 - Cell Culture and Treatment: Cells are cultured and exposed to various concentrations of lasiocarpine, along with appropriate negative and positive controls.



- Cytokinesis Block (Optional but common): Cytochalasin-B is often added to block cytokinesis without preventing nuclear division, resulting in binucleated cells where micronuclei are easily scored.
- Harvest and Staining: Cells are harvested and stained with a DNA-specific dye (e.g., DAPI or Giemsa) to visualize the main nuclei and micronuclei.
- Scoring: The frequency of micronuclei is scored in a large population of cells (e.g., 1000-2000 cells) for each concentration.
- Evaluation: A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.[17]

Long-Term Rodent Carcinogenicity Bioassay

This is the gold standard for assessing the carcinogenic potential of a chemical in vivo.[23]

- Principle: To evaluate the carcinogenic potential of a substance after long-term exposure in animals. The study design aims to mimic chronic human exposure.
- Test System: Fischer 344 rats are a common strain for carcinogenicity testing due to their well-characterized background tumor rates.[1] Studies typically use groups of at least 24 animals per sex per dose group.[1]

Procedure:

- Dosing: Lasiocarpine is mixed into the feed at several concentrations (e.g., 0, 7, 15, 30 ppm).[1] Animals are exposed to the test diet for a substantial portion of their lifespan, typically 104 weeks (2 years).[1]
- Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
- Necropsy: All animals that die during the study or are euthanized at the end are subjected to a complete necropsy.
- Histopathology: A comprehensive set of organs and tissues from all animals, as well as all gross lesions, are collected, preserved, and examined microscopically by a pathologist.



 Evaluation: The incidences of neoplasms (tumors) in the dosed groups are compared statistically with the control group. A significant increase in the incidence of benign or malignant tumors in a dosed group is evidence of carcinogenic activity.[1]

Conclusion

The evidence from a wide array of genotoxicity assays and long-term animal studies provides a clear and consistent profile for **lasiocarpine hydrochloride** as a potent, metabolically activated genotoxic carcinogen. Its mechanism is initiated by CYP3A4-mediated conversion to reactive pyrrolic metabolites that form DNA adducts, leading to widespread genetic damage, cell cycle disruption, and the development of malignant tumors, particularly in the liver. This comprehensive body of data underscores the significant human health risk associated with exposure to this pyrrolizidine alkaloid and provides a robust toxicological foundation for regulatory assessment and risk management.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Lasiocarpine | C21H33NO7 | CID 5281735 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hepatic Megalocytosis in Chronic Lasiocarpine Poisoning: Some Functional Studies PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malignant neoplasms in rats fed lasiocarpine PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pyrrolizidine alkaloid lasiocarpine impairs cell cycle progression in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Human CYP3A4-mediated toxification of the pyrrolizidine alkaloid lasiocarpine [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

Foundational & Exploratory





- 10. researchgate.net [researchgate.net]
- 11. Formation of DHP-derived DNA adducts from metabolic activation of the prototype heliotridine-type pyrrolizidine alkaloid, lasiocarpine PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genotoxicity of pyrrolizidine alkaloids in metabolically inactive human cervical cancer HeLa cells co-cultured with human hepatoma HepG2 cells PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prediction of in vivo genotoxicity of lasiocarpine and riddelliine in rat liver using a combined in vitro-physiologically based kinetic modelling-facilitated reverse dosimetry approach PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lasiocarpine (303-34-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Malignant neoplasms in rats fed lasiocarpine PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. Chromosome aberration assays in genetic toxicology testing in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. genedirex.com [genedirex.com]
- 22. Chromosome aberration and sister chromatid exchange test results with 42 chemicals -PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. database.ich.org [database.ich.org]
- To cite this document: BenchChem. [Genotoxicity and Carcinogenicity of Lasiocarpine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674527#genotoxicity-and-carcinogenicity-of-lasiocarpine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com